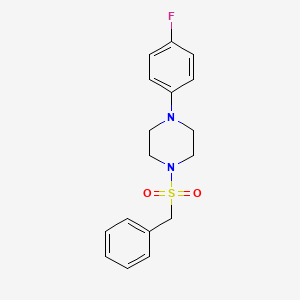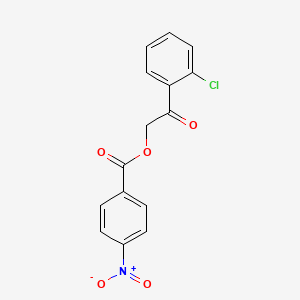
2-(2-chlorophenyl)-2-oxoethyl 4-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-2-oxoethyl 4-nitrobenzoate, commonly known as CNB or nitrobenzyl ester, is a chemical compound that has been extensively studied for its applications in scientific research. It is a versatile molecule that can be used in a variety of fields, including biochemistry, pharmacology, and molecular biology.
科学的研究の応用
CNB is widely used in scientific research as a photolabile protecting group for various functional groups, including amines and thiols. It is also used as a crosslinking agent for proteins and nucleic acids, as well as a fluorescent probe for imaging studies. CNB has been applied in the study of enzyme kinetics, protein-protein interactions, and gene regulation.
作用機序
CNB is activated by UV light, which causes the nitrobenzyl ester group to cleave, releasing the protected functional group. The mechanism of action involves a photochemical reaction that generates a carbonyl group and a nitrosobenzene intermediate. The nitrosobenzene intermediate can undergo further reactions, including reduction to an aniline and oxidation to a nitroso compound.
Biochemical and Physiological Effects
CNB has been shown to have minimal toxicity and does not have any known physiological effects. It is a stable compound that can be stored and handled safely in the laboratory.
実験室実験の利点と制限
One advantage of using CNB is its versatility as a photolabile protecting group. It can be used to protect a wide range of functional groups, including amines, thiols, and carboxylic acids. Additionally, CNB has a high quantum yield and can be activated with low-intensity UV light, making it a useful tool for in vivo studies.
However, one limitation of using CNB is its sensitivity to light. The compound must be stored in the dark to prevent premature activation. Additionally, the release of the protected functional group can be slow, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for the use of CNB in scientific research. One area of interest is the development of new photolabile protecting groups that can be activated with longer-wavelength light. This would allow for deeper tissue penetration and could be useful for in vivo studies.
Another area of potential research is the use of CNB in the development of new therapeutics. The compound has been shown to have antimicrobial properties and could be used as a starting point for the development of new antibiotics.
Finally, CNB could be used in the development of new imaging probes for use in diagnostic and therapeutic applications. The compound's ability to release a protected functional group upon activation could be used to selectively label cells or tissues for imaging studies.
Conclusion
In conclusion, CNB is a versatile compound that has many applications in scientific research. Its ability to act as a photolabile protecting group and crosslinking agent make it a valuable tool for studying a wide range of biological processes. While there are limitations to its use, there are also many potential future directions for research using CNB.
合成法
CNB can be synthesized through a reaction between 2-chlorophenylacetic acid and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields CNB as a yellow crystalline solid with a melting point of 98-100°C.
特性
IUPAC Name |
[2-(2-chlorophenyl)-2-oxoethyl] 4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO5/c16-13-4-2-1-3-12(13)14(18)9-22-15(19)10-5-7-11(8-6-10)17(20)21/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLGNYGBTUVMRIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-propyl-3(2H)-pyridazinone](/img/structure/B5858418.png)
![methyl 2-[(benzylsulfonyl)amino]benzoate](/img/structure/B5858421.png)
amino]methyl}-4-nitrophenol](/img/structure/B5858433.png)
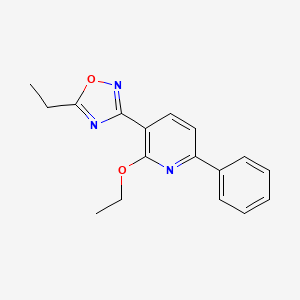
![2-[(1-benzothien-2-ylmethylene)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5858457.png)
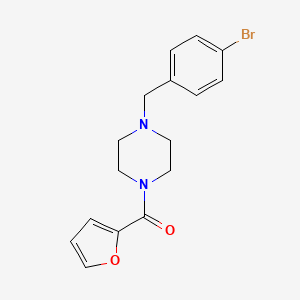
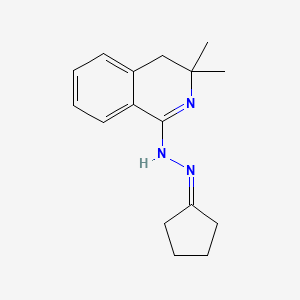
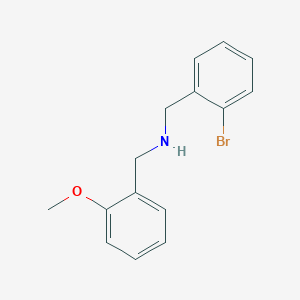
![1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5858508.png)
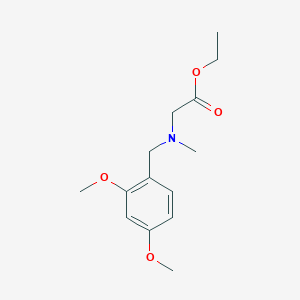
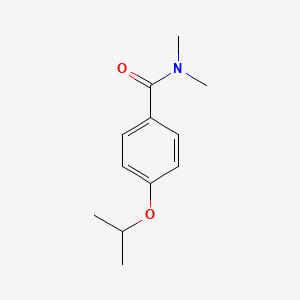
![2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5858520.png)
